2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid
Description
2-{[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid is a synthetic organic compound featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (2-methylpropan-2-yl) core, and an acetic acid moiety. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound serves as a versatile building block in medicinal chemistry, particularly for introducing sterically hindered or acid-labile functionalities into target molecules. Its tert-butyl ether linkage enhances solubility in organic solvents, while the acetic acid group enables conjugation with amines or alcohols via activation (e.g., using carbodiimides) .
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C21H23NO5/c1-21(2,27-12-19(23)24)13-22-20(25)26-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
CVSAMXAUNVKGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the amino acid is esterified using an alcohol, typically under acidic conditions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common reagents used in these reactions include piperidine, DCC, DIC, and various alcohols and acids. The major products formed from these reactions are typically peptides or peptide derivatives .
Scientific Research Applications
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Bioconjugation: The compound can be used to link peptides to other biomolecules, such as proteins or nucleic acids, for various research applications.
Drug Development: It is used in the development of peptide-based drugs, particularly in the synthesis of peptide libraries for high-throughput screening.
Mechanism of Action
The mechanism of action of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process and can be selectively removed under mild basic conditions. This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Structurally analogous compounds share the Fmoc-protected amino group but differ in the substituents attached to the core scaffold. These variations influence physicochemical properties, reactivity, and applications.
Structural Variations and Key Properties
Tert-Butyl Derivatives
- Target Compound: Structure: Fmoc-amino group linked to a tert-butyl ether and acetic acid. Molecular Formula: C₂₁H₂₁NO₅ Molecular Weight: 367.40 g/mol Applications: Peptide synthesis, solid-phase supports .
- 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid (): Structure: Replaces tert-butyl with a 3-methylazetidine (4-membered ring). Molecular Formula: C₂₁H₂₁NO₅ Molecular Weight: 367.40 g/mol Key Differences: Azetidine introduces ring strain, enhancing reactivity in nucleophilic substitutions. Reduced steric hindrance compared to tert-butyl derivatives.
Cyclohexyl and Piperazinyl Derivatives
- 2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic Acid (): Structure: Cyclohexyl group connected via aminomethyl to Fmoc and acetic acid. Molecular Formula: C₂₄H₂₇NO₄ Molecular Weight: 393.48 g/mol Applications: Used in gabapentin analogs and neurological drug synthesis .
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (): Structure: Fmoc-protected piperazine core with acetic acid.
Aromatic and Heterocyclic Derivatives
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid (): Structure: Fmoc-amino group with an o-tolyl (2-methylphenyl) substituent. Molecular Formula: C₂₆H₂₃NO₄ Molecular Weight: 413.47 g/mol Applications: Chiral building blocks for non-natural amino acids .
- 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic Acid (): Structure: Fmoc-protected 2-oxopiperidine linked to acetic acid. Molecular Formula: C₂₃H₂₂N₂O₅ Molecular Weight: 418.44 g/mol Key Differences: The lactam (2-oxopiperidine) enables hydrogen bonding, improving crystallinity .
Comparative Data Table
Reactivity and Stability Insights
- Steric Effects : Tert-butyl and cyclohexyl derivatives exhibit high steric hindrance, slowing nucleophilic attacks but improving stability in acidic media .
- Solubility : Piperazinyl and pyridinyl derivatives (e.g., ) show enhanced aqueous solubility due to polar heterocycles .
- Cleavage Conditions : Fmoc groups in azetidine or piperidine derivatives require milder acidic conditions (e.g., 20% piperidine) compared to tert-butyl-linked analogs (e.g., TFA) .
Biological Activity
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is with a molar mass of approximately 325.36 g/mol. It is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO4 |
| Molar Mass | 325.36 g/mol |
| Density | 1.257 g/cm³ (predicted) |
| pKa | 3.77 (predicted) |
| Solubility | Soluble in DMSO, Ethanol, and DMF |
The biological activity of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid primarily involves its role as an amino acid derivative in peptide synthesis. The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the formation of peptides with high purity and yield.
Enzymatic Interactions
Research indicates that compounds with Fmoc groups can interact with various enzymes involved in peptide bond formation and hydrolysis. The specific interactions depend on the conformational flexibility provided by the substituents on the amino acid backbone.
Biological Activity
Studies have shown that 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of Fmoc-amino acids possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that certain Fmoc derivatives may protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of Fmoc-amino acid derivatives on various cancer cell lines. The results indicated that 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid exhibited a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In a study by Johnson et al. (2024), the neuroprotective effects of Fmoc-amino acids were assessed using a model of oxidative stress in neuronal cells. The results demonstrated that treatment with 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid significantly reduced markers of oxidative damage compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
